molecular formula C15H23N5O2 B2873709 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione CAS No. 876709-55-6

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione

Cat. No.: B2873709
CAS No.: 876709-55-6
M. Wt: 305.382
InChI Key: FCYYJCLEODMHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with ethyl, dimethyl, and piperidin-1-ylmethyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 1,3-dimethylxanthine with ethyl iodide to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the piperidin-1-ylmethyl position .

Scientific Research Applications

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate various physiological processes, including inflammation and pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of ethyl, dimethyl, and piperidin-1-ylmethyl groups contributes to its specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-4-20-11(10-19-8-6-5-7-9-19)16-13-12(20)14(21)18(3)15(22)17(13)2/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYYJCLEODMHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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